CC@@Hc1cc(cc(c1)C(F)(F)F)C(F)(F)F
.
This compound is classified as an alcohol due to the presence of a hydroxyl (-OH) functional group. The presence of multiple trifluoromethyl groups introduces significant polarity and potential reactivity, making it of interest in both synthetic and medicinal chemistry.
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be achieved through various methods:
The molecular structure of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol features:
The molecule contains a chiral carbinol center (α-carbon) bonded to a methyl group (–CH₃) and a hydroxy group (–OH), attached to a 3,5-bis(trifluoromethyl)phenyl aromatic system. This arrangement creates a stereogenic center where the (R)-configuration is pharmacologically essential. Key structural characteristics include:
Table 1: Physicochemical Properties of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Property | Value | Conditions/Reference |
---|---|---|
Molecular Formula | C₁₀H₈F₆O | [2] |
Molecular Weight | 258.16 g/mol | [2] |
Melting Point | 53–58°C | [2] [6] |
Optical Rotation | [α]²⁰D +26° to +29° | c=1 in CH₃CN [3] [6] |
Density | 1.376±0.06 g/cm³ | Predicted [2] |
UV-Vis λmax | 272 nm | Methanol [6] |
Table 2: Commercial Specifications from Major Suppliers
Supplier | Purity | Pack Size | Price (USD) | Storage |
---|---|---|---|---|
Sigma-Aldrich | ≥98.0% GC | 5 g | $72 | -20°C Freezer [2] |
TCI Chemicals | >98.0% GC | 5 g | $66 | Room Temperature [6] |
Alfa Aesar | 98% | 5 g | $73.08 | Not specified [2] |
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol serves as a crucial intermediate for NK-1 receptor antagonists like aprepitant, fosaprepitant, and rolapitant, which are clinically approved for chemotherapy-induced nausea and vomiting (CINV) [2] [8]. Its pharmacological significance stems from:
The trifluoromethyl groups enable halogen bonding interactions with peptide backbone carbonyls in the NK-1 receptor binding site, while the chiral alcohol functionality serves as a handle for constructing morpholine and piperidine rings in final drug architectures [8].
The synthesis of this chiral alcohol has evolved from traditional chemical methods to advanced biocatalytic approaches:
Table 3: Evolution of Synthetic Methods for (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Method | Catalyst/System | Yield (%) | ee (%) | S/C Ratio | Key Advancement |
---|---|---|---|---|---|
Chemical Hydrogenation | Ru-(S)-BINAP | 92 | >99 | 500 | High ee but expensive catalyst [5] |
Penicillium expansum | Whole-cell (Submerged) | 93 | >99 | 0.8 mM/g | Glucose co-substrate [5] |
Candida tropicalis 104 | Aerobic | 41.5 | >99 | 0.6 mM/g | Oxygen sensitivity [4] |
Candida tropicalis 104 | Microaerobic/NADES | 86.2 | >99 | 3.8 mM/g | 6.3× S/C improvement [4] |
The historical progression demonstrates a shift toward sustainable manufacturing, with modern biocatalytic processes achieving substrate-to-catalyst (S/C) ratios of 3.8 mM/g – a 6.3-fold improvement over early methods – making the compound commercially viable at scale [4] [5]. These advances underscore its strategic importance in synthesizing neurokinin antagonists while aligning with green chemistry principles through reduced energy consumption and hazardous waste generation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: